molecular formula C8H13N B6279556 rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine CAS No. 3211-93-6

rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine

Cat. No. B6279556
CAS RN: 3211-93-6
M. Wt: 123.2
InChI Key:
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Description

“rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine” is a chemical compound with the CAS Number: 3211-93-6 . It has a molecular weight of 123.2 . The IUPAC name for this compound is (1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

Synthesis of Sulfonamides

The compound serves as a precursor in the synthesis of a variety of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides . These sulfonamides are important due to their potential pharmacological activities. The reaction with epichlorohydrin in the presence of tetramethylammonium iodide leads to the formation of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

Development of Epoxy Compounds

This bicyclic amine is used in the creation of epoxy compounds which are valuable in industrial applications such as coatings, adhesives, and composites. The aminolysis of the resulting arenesulfonamides with benzylamine and benzylpiperazine leads to the chemo- and regioselective opening of the epoxy ring .

Organic Synthesis Research

In organic chemistry research, this compound is utilized for studying the mechanisms of reactions and the synthesis of complex molecules . It’s particularly useful in the study of Curly Arrow Representation and electron flow, which are fundamental concepts in understanding chemical reactions .

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227 and H314 . Precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 . Always handle chemicals with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine involves the conversion of a bicyclic ketone to an amine through a series of reactions.", "Starting Materials": [ "Bicyclic ketone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanesulfonic acid", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Ethanol", "Ammonium chloride" ], "Reaction": [ "The bicyclic ketone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide and methanol to form the corresponding oxime.", "The oxime is then reduced with sodium borohydride in the presence of methanesulfonic acid to form the corresponding amine.", "The amine is then reacted with acetic acid and sodium bicarbonate to form the corresponding acetate salt.", "The acetate salt is then treated with ethanol and hydrochloric acid to form the free amine.", "The free amine is then treated with ammonium chloride to form the corresponding hydrochloride salt, which is rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine." ] }

CAS RN

3211-93-6

Product Name

rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine

Molecular Formula

C8H13N

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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